Itacnosertib (TP-0184): A Dual FLT3/ACVR1 Inhibitor for FLT3-ITD Acute Myeloid Leukemia
Itacnosertib (TP-0184): A Dual FLT3/ACVR1 Inhibitor for FLT3-ITD Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations represents a high-risk subtype associated with poor prognosis.[1][2] Constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts through various downstream signaling pathways.[3][4] Itacnosertib (formerly TP-0184) is an orally bioavailable small molecule inhibitor targeting key drivers of this malignancy. It functions as a potent, dual inhibitor of FLT3 and Activin A receptor type 1 (ACVR1 or ALK2), and also exhibits inhibitory activity against JAK2.[5] This dual-targeting mechanism allows itacnosertib to potently suppress the primary oncogenic signaling from FLT3-ITD while also modulating the ACVR1 pathway, which has been implicated in tumorigenesis. Preclinical studies demonstrate that itacnosertib effectively inhibits cell proliferation, induces cell cycle arrest, and downregulates critical survival signals in FLT3-ITD AML cell lines and xenograft models, highlighting its potential as a therapeutic agent in this challenging patient population.[5]
Core Mechanism of Action
The primary mechanism of action for itacnosertib in FLT3-ITD AML is the direct, ATP-competitive inhibition of the constitutively active FLT3 kinase. The FLT3-ITD mutation causes ligand-independent dimerization and autophosphorylation of the receptor, leading to the aberrant activation of multiple downstream pro-survival and proliferative signaling cascades.[3][4]
Itacnosertib binds to the ATP-binding pocket of the FLT3 kinase, preventing its phosphorylation and subsequent activation. This blockade leads to the abrogation of downstream signaling. Key pathways inhibited by itacnosertib include:
-
STAT5 Pathway: FLT3-ITD potently activates Signal Transducer and Activator of Transcription 5 (STAT5), a critical pathway for leukemic cell proliferation and survival.[3][6] Itacnosertib treatment leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[5]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and anti-apoptosis, is another downstream target.[7] Itacnosertib effectively downregulates the phosphorylation of AKT (p-AKT).[5]
-
RAS/MAPK Pathway: While not explicitly detailed for itacnosertib in the provided context, inhibition of FLT3 generally leads to the downregulation of the Ras/MEK/ERK pathway, which is crucial for cell proliferation.[3]
In addition to FLT3, itacnosertib also inhibits ACVR1 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of receptors. The inhibition of ACVR1-mediated signaling, such as the phosphorylation of SMAD1/5 (p-SMAD1/5), represents a secondary mechanism that may contribute to its anti-leukemic activity.[5]
The culmination of this multi-pathway inhibition is a halt in cell cycle progression and the induction of apoptosis. Specifically, itacnosertib has been shown to cause a G0/G1 phase cell cycle arrest in FLT3-mutant AML cells.[5]
Figure 1: Itacnosertib signaling pathway inhibition in FLT3-ITD AML.
Quantitative Data Summary
The preclinical efficacy of itacnosertib has been quantified in both in vitro and in vivo models of FLT3-ITD AML.
Table 1: In Vitro Activity of Itacnosertib
| Cell Line | FLT3 Status | Parameter | Value | Reference |
| MV4-11 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
| MOLM-13 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
| MOLM-14 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
Table 2: In Vivo Efficacy of Itacnosertib in FLT3-ITD AML Xenograft Models
| Model Type | Treatment | Key Outcomes | Reference |
| NSG Mice Xenograft | 50–200 mg/kg, 3x/week (oral) | Significantly reduced leukemia burden; Median survival increased from 18 to 32 days. | [5] |
| Patient-Derived Xenograft (PDX) | 200 mg/kg | Median survival extended from 100 to 183 days. | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of itacnosertib.
Cell Proliferation Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of itacnosertib that inhibits 50% of cell proliferation in FLT3-ITD AML cell lines.
-
Methodology:
-
Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: A serial dilution of itacnosertib (e.g., from 0.1 nM to 10 µM) is prepared and added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega) or by adding MTS reagent and measuring absorbance at 490 nm.
-
Data Analysis: The results are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of itacnosertib on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Methodology:
-
Cell Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of itacnosertib or vehicle control for a specified time (e.g., 4-24 hours).
-
Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-SMAD1/5, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of itacnosertib on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with itacnosertib or vehicle for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo).
-
Figure 2: Workflow for key in vitro experiments evaluating itacnosertib.
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of itacnosertib in a murine model of FLT3-ITD AML.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG - NOD scid gamma) are used.
-
Cell Implantation: Mice are intravenously or subcutaneously injected with FLT3-ITD AML cells (e.g., MV4-11) or patient-derived primary AML blasts.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups. Itacnosertib is administered orally at specified doses (e.g., 50-200 mg/kg) and schedules (e.g., three times per week). The control group receives a vehicle.
-
Monitoring: Mice are monitored for body weight, signs of toxicity, and tumor burden (e.g., via caliper measurement for subcutaneous tumors or bioluminescence for systemic disease).
-
Endpoint: The study endpoint is typically defined by a specific tumor volume, level of paralysis/morbidity, or a predetermined time point. Survival is a key endpoint, recorded as the time from treatment initiation to a humane endpoint.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed (e.g., using a log-rank test for survival).
-
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itacnosertib | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of FLT3-ITD Mutation, PI3K/AKT Pathway, and Leukemia Stem Cells in D3A7 Induction therapy – the Outcomes of Adult Indonesian Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
